3-Mercaptooctanol

Description

3-Mercapto-1-hexanol (CAS RN 51755-83-0) is a sulfur-containing alcohol with the molecular formula C₆H₁₄OS and a molecular weight of 134.24 g/mol. It is characterized by a boiling point of 250°C and a density of 0.97 g/mL, making it a moderately volatile compound with applications in organic synthesis and flavor chemistry. Available commercially in 5 mL (JPY 8,500) and 25 mL (JPY 43,100) quantities, it is primarily utilized in research settings .

Properties

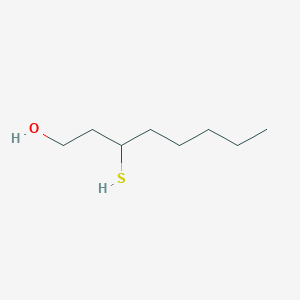

CAS No. |

548741-01-1 |

|---|---|

Molecular Formula |

C8H18OS |

Molecular Weight |

162.29 |

Purity |

95% min. |

Synonyms |

3-Mercapto-1-octanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties and commercial details of 3-Mercapto-1-hexanol and its analogs:

Key Observations:

Chain Length and Functional Groups: 3-Mercapto-1-hexanol (C₆) and 3-Mercapto-2-pentanone (C₅) differ in carbon chain length and functional groups. The former is a thiol-alcohol, while the latter is a thiol-ketone, influencing their reactivity and solubility. 8-Mercaptomenthone (C₁₀) is a bulkier terpene-derived thiol, likely used in fragrance or flavor due to its structural similarity to menthol .

Boiling Points: Boiling points correlate with molecular weight and intermolecular forces. 8-Mercaptomenthone’s higher bp (270–272°C vs.

Applications: 3-Mercapto-2-pentanone’s FEMA No. 3300 designation indicates its use as a flavor additive, contrasting with 3-Mercapto-1-hexanol’s role as a research reagent .

Research Findings

Reactivity and Stability

- Thiol Group Reactivity: The thiol (-SH) group in all three compounds participates in nucleophilic reactions. However, the adjacent functional groups modulate reactivity. For example, the ketone in 3-Mercapto-2-pentanone may stabilize the thiol via resonance, reducing its nucleophilicity compared to 3-Mercapto-1-hexanol .

- Isomer Challenges : 8-Mercaptomenthone’s isomer mixture complicates purification and standardization, limiting its use in precision applications .

Spectroscopic Characterization

- 3-Mercapto-2-pentanone has been characterized via NMR and mass spectrometry, with its carbonyl group (C=O) producing distinct IR absorption at ~1700 cm⁻¹ .

Industrial Relevance

- 3-Mercapto-2-pentanone’s commercial availability in gram quantities (e.g., 5g for €75.00) underscores its niche role in flavor chemistry, whereas 3-Mercapto-1-hexanol’s higher pricing per volume reflects its specialized research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.